molecular formula C22H30N2O3 B5276035 6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5276035
M. Wt: 370.5 g/mol
InChI Key: LSUDWNVUOUNRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring a piperidine ring, a benzyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the cyclohexene ring formation. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a piperidine ring, a benzyl group, and a cyclohexene ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

6-[(1-benzylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-15-12-19(20(22(26)27)13-16(15)2)21(25)23-18-8-10-24(11-9-18)14-17-6-4-3-5-7-17/h3-7,18-20H,8-14H2,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUDWNVUOUNRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.